molecular formula C24H36O4-2 B12318717 4-Heptyl-3-nonylphthalate

4-Heptyl-3-nonylphthalate

Cat. No.: B12318717
M. Wt: 388.5 g/mol
InChI Key: SCULWCBUAGJQHY-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptyl-3-nonylphthalate typically involves the esterification of phthalic anhydride with heptyl and nonyl alcohols. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated to a higher temperature to speed up the reaction, and the product is purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Heptyl-3-nonylphthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phthalic acid derivatives, alcohols, and substituted phthalates .

Scientific Research Applications

Chemistry: 4-Heptyl-3-nonylphthalate is used as a plasticizer in the production of flexible PVC and other polymers. It enhances the mechanical properties of these materials, making them more durable and flexible .

Biology and Medicine: Research has shown that phthalates, including this compound, can disrupt endocrine functions, leading to various health effects. Studies are ongoing to understand the compound’s impact on human health and its potential use in medical applications .

Industry: In addition to its use as a plasticizer, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the flexibility and durability of these products makes it valuable in various industrial applications .

Mechanism of Action

4-Heptyl-3-nonylphthalate exerts its effects primarily through interaction with nuclear receptors involved in hormone regulation. The compound can bind to these receptors, disrupting normal hormone signaling pathways. This disruption can lead to various health effects, including endocrine disorders and developmental issues . The molecular targets include the hypothalamic-pituitary-gonadal axis and other hormone-regulating pathways .

Comparison with Similar Compounds

  • Diethyl phthalate
  • Dibutyl phthalate
  • Diisononyl phthalate
  • Diisodecyl phthalate

Comparison: 4-Heptyl-3-nonylphthalate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. For example, its longer alkyl chains result in higher flexibility and durability in plastic products . Additionally, its specific interactions with nuclear receptors may differ from those of other phthalates, leading to unique biological effects .

Properties

Molecular Formula

C24H36O4-2

Molecular Weight

388.5 g/mol

IUPAC Name

4-heptyl-3-nonylphthalate

InChI

InChI=1S/C24H38O4/c1-3-5-7-9-10-12-14-16-20-19(15-13-11-8-6-4-2)17-18-21(23(25)26)22(20)24(27)28/h17-18H,3-16H2,1-2H3,(H,25,26)(H,27,28)/p-2

InChI Key

SCULWCBUAGJQHY-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=C(C=CC(=C1C(=O)[O-])C(=O)[O-])CCCCCCC

Origin of Product

United States

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